REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.Br[C:9]1[CH:10]=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=1.COC1C=C(C2C=NC=CC=2)C=CC=1>>[CH3:15][C:11]1[CH:10]=[C:9]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:14]=[CH:13][CH:12]=1
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Name
|
|
Quantity
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81.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)C=1C=NC=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC=1C=C(C=CC1)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |